![molecular formula C27H20O2 B2576739 4-(1,2,2-Triphenylvinyl)benzoic Acid CAS No. 197153-87-0](/img/structure/B2576739.png)
4-(1,2,2-Triphenylvinyl)benzoic Acid
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Overview
Description
4-(1,2,2-Triphenylvinyl)benzoic Acid, also known as 1-(4-Carboxyphenyl)-1,2,2-triphenylethene, is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 . It is used in the field of organic chemical industry, such as the preparation of an activated luminescent material .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a triphenylvinyl group . The exact structure can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
This compound can undergo condensation reactions to bind different biomolecules, resulting in biocompatible activated luminescent materials with AIE/AE properties .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 503.8±29.0 °C .Scientific Research Applications
Metal Ion Detection
4-(4-(1,2,2-triphenylvinyl)phenyl)benzoic acid exhibits fluorescence in response to Zn2+ ions, demonstrating potential as a metal ion sensor. This response is due to the coordination between Zn2+ ions and the compound, highlighting its utility in detecting specific metal ions in various environments (Wang et al., 2021).
Dye-Sensitized Solar Cells
The compound plays a role in the development of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). Incorporating a triphenylamine unit, it acts as an electron donor, contributing to the efficiency of DSSCs by influencing photon-to-current conversion and energy conversion efficiencies (Ferdowsi et al., 2018).
Fluorescent Photopatterning and Explosive Detection
This compound, within certain polymeric structures, exhibits aggregation-induced emission and can be used for fluorescent photopatterning. Its unique properties also allow for optical limiting and efficient detection of explosives, showcasing its versatility in security and material science applications (Hu et al., 2012).
Synthesis and Structural Characterization
Research on 4-(1,2,2-triphenylvinyl)benzoic acid derivatives has contributed to the synthesis and characterization of new compounds, such as triphenyltin (IV) compounds. These derivatives show promise in antimicrobial activities, highlighting the potential of this compound in medicinal chemistry (Debnath et al., 2021).
Electronic and Optical Properties
Minor structural modifications of derivatives like 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl can significantly influence their electronic and optical properties. These changes are critical in developing materials for applications like organic light-emitting diodes (OLEDs) (Huang et al., 2013).
Environmental Applications
The compound is used in studies related to environmental applications, such as the purification of water with near-UV illuminated suspensions, indicating its potential in environmental cleanup and water treatment technologies (Matthews, 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound can bind to different biomolecules .
Mode of Action
4-(1,2,2-Triphenylvinyl)benzoic Acid interacts with its targets through a condensation reaction . This interaction results in the formation of biocompatible activated luminescent materials with AIE/AE properties .
Biochemical Pathways
The compound’s ability to form activated luminescent materials suggests it may influence pathways related to fluorescence and luminescence .
Pharmacokinetics
The compound is known to be soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the generation of activated luminescent materials . These materials exhibit AIE/AE properties, indicating that the compound may have applications in the field of fluorescence and luminescence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, its solubility in various organic solvents may affect its behavior in different environments .
properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQULXPMSUDNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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